3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-13(2)10(14)7-4-6(11)5-8(12)9(7)15-3/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGSPEYOXNPBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Cl)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is currently unknown
Mode of Action
It is known that the compound undergoes various chemical reactions, including oxidation, substitution, and catalytic hydrogenation.
Biochemical Pathways
The compound is synthesized through a series of reactions, including oxidation, substitution, and catalytic hydrogenation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at room temperature, which may affect its stability. .
Biochemical Analysis
Biochemical Properties
3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent alterations in metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It exerts its effects by inhibiting or activating enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of certain enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition results in altered metabolic pathways and changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal storage conditions, but it may degrade over extended periods. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, it can cause toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it inhibits enzymes involved in the glycolytic pathway, leading to decreased glucose metabolism and altered energy production. These interactions highlight the compound’s role in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the mitochondria, where it affects mitochondrial function and energy production. These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action.
Biological Activity
3-Amino-5-chloro-2-methoxy-N,N-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. Its unique structural features, including an amino group, a chloro-substituted methoxyphenyl ring, and a dimethylamide moiety, enable it to interact with various biological targets, making it a subject of extensive research.
The compound can be characterized by the following molecular formula:
- Molecular Formula: C₁₁H₁₄ClN₃O₂
- Molecular Weight: 255.7 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups facilitate hydrophobic interactions. These interactions are crucial for modulating the activity of enzymes or receptors, leading to various biological effects such as anti-inflammatory and anticancer activities .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. The presence of the amino group allows for potential binding to active sites on enzymes, inhibiting their function. This property makes it a candidate for further studies in drug development aimed at treating diseases where enzyme inhibition is beneficial.
Toxicological Studies
Recent findings have highlighted the toxicological aspects of 2-amino-5-chloro-N,N-dimethylbenzamide, a closely related compound. Occupational exposure has been linked to severe liver injuries and multiple organ dysfunctions. This underscores the importance of understanding both therapeutic potentials and safety profiles when considering compounds like this compound in clinical settings .
Case Studies
- Occupational Exposure : A study involving patients exposed to 2-amino-5-chloro-N,N-dimethylbenzamide revealed significant liver damage and other organ injuries. Symptoms included rash and fever, indicating systemic toxicity. Treatments included artificial liver therapy and renal replacement therapy, highlighting the compound's potential risks in industrial applications .
- Antiviral Screening : In a screening study for antiviral agents against HBV, derivatives of benzamides were shown to increase intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. While not directly tested on this compound, these findings suggest a pathway for further exploration regarding its antiviral potential .
Data Summary
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor; requires further investigation for specific targets |
| Antiviral Activity | Related compounds show promise against HBV; further research needed on this specific compound |
| Toxicity | Associated with severe liver injury in occupational exposure; highlights safety concerns |
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through several methods, with the most notable being a multi-step process involving oxidation, substitution reactions, and amination. The synthesis typically yields high purity and efficiency, often exceeding 90% yield. The synthetic pathways also emphasize environmental sustainability by reducing waste and simplifying operational complexity .
Anticancer Activity
Research indicates that 3-amino-5-chloro-2-methoxy-N,N-dimethylbenzamide exhibits potential anticancer properties. It serves as an intermediate in the synthesis of more complex compounds that target specific cancer cell lines. Notably, derivatives of this compound have shown effectiveness against various types of cancer, suggesting its utility in drug development .
Antimicrobial Properties
The compound has been explored for its antimicrobial activities. Studies have reported significant antibacterial effects against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of chlorine in its structure enhances its antibacterial properties, making it a candidate for further investigation in antibiotic development .
Agrochemical Applications
This compound is recognized as a key intermediate in the synthesis of insecticides like chlorantraniliprole and cyantraniliprole. These compounds are effective against a wide range of agricultural pests while demonstrating low toxicity to mammals, which is crucial for safe agricultural practices . The insecticidal properties are attributed to the compound's ability to disrupt calcium signaling in insects, leading to paralysis and death .
Toxicological Studies
Recent studies have highlighted the toxicological profile of this compound. Case studies on occupational exposure have revealed severe liver injuries among affected individuals. This underscores the importance of handling protocols and safety measures when working with this compound in industrial settings . The research emphasizes the need for ongoing surveillance of health effects related to exposure to this chemical.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural and Electronic Comparisons
The table below compares substituent positions, molecular weights, and functional groups:
| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| 3-Amino-5-chloro-2-methoxy-N,N-dimethylbenzamide | Cl (5), OCH₃ (2), NH₂ (3), N(CH₃)₂ | 228.68 | Amide, amino, methoxy, chloro |
| 5-Chloro-2-methoxy-N-phenethylbenzamide | Cl (5), OCH₃ (2), N-phenethyl | 304.79 | Amide, methoxy, chloro, phenethyl |
| 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide | Cl (3,5), OCH₃ (2,4) | 326.17 | Amide, methoxy, chloro (bis) |
| 4-Cyano-N,N-dimethylbenzamide | CN (4), N(CH₃)₂ | 164.21 | Amide, cyano |
Key Observations :
Reactivity in Chemical Transformations
Transamidation and Esterification
- Target Compound : The N,N-dimethylamide group undergoes transamidation with aromatic amines in moderate yields (e.g., 60–75%) under catalytic conditions, as observed in related N,N-dimethylbenzamides .
- 4-Cyano-N,N-dimethylbenzamide: The para-cyano derivative shows higher reactivity in triflic anhydride-mediated esterification (82% yield) due to reduced steric hindrance and enhanced electron-withdrawing effects .
- N,N-Dimethyl-[1,1'-biphenyl]-4-carboxamide: Biphenyl derivatives exhibit superior yields (90%) in Suzuki coupling reactions compared to monosubstituted benzamides, attributed to extended conjugation stabilizing intermediates .
Preparation Methods
Multi-step Synthesis via Oxidation, Halogenation, and Amidation (Patent CN105859574A)
This method involves a sequence starting from toluene and proceeds through oxidation, chlorination, substitution, nitration, reduction, and amidation steps:
| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |
|---|---|---|---|---|
| 1 | Oxidation of toluene to benzoic acid | Autoclave, 30–50°C, 3–5 MPa O₂, 1–2 h | N-hydroxyphthalimide, cobalt acetylacetonate catalyst | Efficient oxidation to benzoic acid |
| 2 | Chlorination to 3,5-dichlorobenzoic acid | 40–50°C, chlorine gas passed at 10–12 mL/min, 3–4 h | Chlorine, glacial acetic acid | Selective dichlorination |
| 3 | Protection of 5-chlorine, methyl substitution at 3-position | Grignard reaction | Grignard reagent | Formation of 3-methyl-5-chlorobenzoic acid |
| 4 | Nitration to 2-nitro-3-methyl-5-chlorobenzoic acid | Catalytic concentrated sulfuric acid, nitric acid | H₂SO₄, HNO₃ | Introduction of nitro group |
| 5 | Catalytic hydrogenation to reduce nitro to amino | Hydrogenation catalyst | Pd/C or similar | Conversion to amino group |
| 6 | Amidation using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole | Room temperature, 2–3 h stirring | DIC, HOBt, methylamine added dropwise | Formation of N,N-dimethylbenzamide |
| 7 | Extraction and purification | Chromatography, distillation | Petroleum ether:ethyl acetate solvent | Final compound isolated as white solid |
- The overall yield reported is above 92%, with the process noted for operational simplicity and few steps.
- The method uses toluene as a starting material, which is oxidized and functionalized stepwise to the target compound.
- The method avoids complicated intermediates and harsh conditions, improving cost-effectiveness and scalability.
One-Pot Synthesis from 2-Amino-3-methylbenzoic Acid (Research Article, SIOC Journals)
An alternative synthetic approach involves a one-pot three-step process starting from 2-amino-3-methylbenzoic acid:
| Step | Reaction Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Reaction with bis(trichloromethyl) carbonate | Bis(trichloromethyl) carbonate | Formation of benzoxazine intermediate |
| 2 | Aminolysis to 2-amino-N,3-dimethylbenzamide | Aqueous methylamine | Methylamine solution | Conversion to dimethylbenzamide |
| 3 | Electrophilic aromatic substitution halogenation | N-chlorosuccinimide (NCS) for chlorination | NCS (or NBS, NIS for other halogens) | Halogenation at 5-position |
- This method achieves halogenation via electrophilic substitution on the amide intermediate.
- It is efficient and reduces the number of isolation steps by performing reactions in one pot.
- The method is versatile for other halogenated derivatives as well.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Yield (%) | Operational Notes |
|---|---|---|---|---|
| Oxidation-Chlorination-Grignard-Nitration-Hydrogenation-Amidation (CN105859574A) | Toluene | Oxidation, chlorination, Grignard methylation, nitration, hydrogenation, amidation | >92 | High yield, multi-step, uses high pressure and catalysts |
| One-Pot Benzoxazine Route (SIOC Journal) | 2-Amino-3-methylbenzoic acid | Benzoxazine formation, aminolysis, electrophilic halogenation | Not specified | One-pot, versatile for halogens, fewer isolations |
| Nitro-ester Intermediate Route (CN101492387B) | Methyl 3-methyl-2-nitrobenzoate | Amidation, reduction, chlorination | ~84 | Cost-effective, no high pressure, mild conditions |
Detailed Research Findings and Operational Insights
- The oxidation step in the first method employs N-hydroxyphthalimide and cobalt acetylacetonate catalysts under oxygen pressure, providing a green and efficient oxidation to benzoic acid derivatives.
- Chlorination using chlorine gas is carefully controlled by temperature (30–40°C) and flow rate to achieve selective dichlorination without over-chlorination.
- The Grignard reaction is used to selectively substitute the 3-position chlorine with a methyl group while protecting the 5-position chlorine.
- Nitration and subsequent catalytic hydrogenation efficiently introduce the amino group at the desired position.
- Amidation using carbodiimide coupling reagents and 1-hydroxybenzotriazole activator ensures high conversion to the N,N-dimethylbenzamide.
- The one-pot method reduces purification steps and is suitable for halogen variations, but yields and scalability data are less detailed.
- The nitro-ester method balances cost and yield, avoiding complex equipment and hazardous cooling requirements, making it attractive for industrial application.
Q & A
Q. Key Factors Affecting Yields :
- Temperature Control : Excessive heat during nitration may lead to byproducts.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use : Copper iodide (CuI) improves methoxy substitution efficiency in aromatic systems .
Q. Example Reaction Table :
How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Q. Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions:
- Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm.
- Aromatic protons adjacent to electron-withdrawing groups (Cl, NH₂) show deshielding (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 257.06 (C₁₀H₁₄ClN₂O₂⁺) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
What biological activities have been hypothesized for this compound, and what experimental validation is required?
Q. Methodological Answer :
- Hypothesized Activities :
- Validation Steps :
- In Vitro Assays : Test against Gram-positive/negative bacteria (MIC determination) and cancer cell lines (IC₅₀ via MTT assay).
- Target Identification : Use molecular docking to predict binding affinity with proteins (e.g., EGFR kinase) .
- SAR Studies : Compare activity with analogs lacking methoxy or amino groups to isolate functional contributions .
How do electronic and steric effects of substituents influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?
Q. Advanced Analysis :
- Electronic Effects :
- Chloro (5-position) : Electron-withdrawing effect activates the ring for NAS at meta/para positions .
- Methoxy (2-position) : Electron-donating group directs substitution to ortho/para sites, competing with chlorine’s directive influence .
- Steric Effects :
- Dimethylamide groups at the N-position increase steric hindrance, reducing reactivity at the 2-position .
Case Study : In analogs, replacing methoxy with ethoxy decreases NAS yields due to increased steric bulk .
How can discrepancies in reported biological activity data for this compound be systematically analyzed?
Q. Methodological Answer :
- Potential Causes of Discrepancies :
- Purity Variations : HPLC purity <95% may introduce false negatives; validate via LC-MS .
- Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell line sensitivity (e.g., HeLa vs. MCF-7) .
- Isomerism : Unreported regioisomers (e.g., 5-chloro-3-amino vs. 5-chloro-4-amino) may skew results .
- Resolution Strategy :
- Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).
- Use X-ray crystallography to confirm stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
